1,4-Dimethylpiperidin-4-amine
Overview
Description
1,4-Dimethylpiperidin-4-amine is a synthetic compound belonging to the piperidine family of chemicals. It is characterized by its molecular formula C7H16N2 and is known for its applications in various fields of scientific research and industry . This compound is often utilized for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products:
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1,4-Dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethylpiperidin-4-amine involves its interaction with molecular targets such as receptors and enzymes. It can modulate the activity of N-methyl-D-aspartate receptors, influencing neurotransmitter release and synaptic plasticity. This modulation is achieved through its binding to specific sites on the receptor, altering its conformation and activity .
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Shares structural similarities but differs in its chemical reactivity and applications.
1,4-Dimethylpiperidin-4-amine dihydrochloride: A salt form with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
1,4-dimethylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)3-5-9(2)6-4-7/h3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBBVGIBJMNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608954 | |
Record name | 1,4-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-12-2 | |
Record name | 1,4-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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